molecular formula C17H21ClN4OS B6073888 6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone

6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone

カタログ番号: B6073888
分子量: 364.9 g/mol
InChIキー: UGWQJEJUBYVZHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has been shown to have therapeutic potential in several diseases, including cancer and autoimmune disorders.

作用機序

6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone is a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK plays a crucial role in the activation and proliferation of B cells, and its inhibition has been shown to have therapeutic potential in several diseases, including cancer and autoimmune disorders. This compound binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and the suppression of B cell activation and proliferation.
Biochemical and Physiological Effects
The inhibition of BTK by this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activation and proliferation of B cells, leading to the suppression of antibody production and the reduction of inflammation. This compound has also been shown to induce apoptosis in B cell malignancies, leading to the suppression of tumor growth. Additionally, this compound has been shown to modulate the immune system by enhancing the function of T cells and natural killer cells.

実験室実験の利点と制限

6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying the role of BTK in various diseases. This compound has also been shown to have potent activity in several animal models of B cell malignancies, making it a promising candidate for further preclinical studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.

将来の方向性

There are several future directions for the study of 6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone. One direction is to further investigate the therapeutic potential of this compound in B cell malignancies, including CLL and NHL. Another direction is to explore the potential of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, future studies could focus on optimizing the pharmacokinetic properties of this compound to improve its efficacy and reduce its off-target effects. Finally, the development of new BTK inhibitors with improved selectivity and efficacy could open up new avenues for the treatment of B cell malignancies and other diseases.

合成法

The synthesis of 6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form the thioether intermediate. This intermediate is then reacted with 4-ethyl-1-piperazinecarboxylic acid to form the corresponding amide. The amide is then cyclized using trifluoroacetic acid to obtain the pyrimidinone ring. The final step involves the chlorination of the pyrimidinone ring using thionyl chloride to obtain this compound.

科学的研究の応用

6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its therapeutic potential in several diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has shown potent inhibition of BTK and has demonstrated efficacy in several animal models of B cell malignancies. This compound has also shown promising results in clinical trials for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

特性

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-(4-ethylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-2-21-7-9-22(10-8-21)17-19-14(11-16(23)20-17)12-24-15-5-3-13(18)4-6-15/h3-6,11H,2,7-10,12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWQJEJUBYVZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。